molecular formula C19H27N3O B6992305 N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine

Cat. No.: B6992305
M. Wt: 313.4 g/mol
InChI Key: CHFBLCQLSCVDLR-UHFFFAOYSA-N
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Description

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine is a complex organic compound with a unique structure that combines a piperidine ring, an oxazole ring, and a phenyl group

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-15(20-11-8-16-9-12-22(2)13-10-16)18-14-21-19(23-18)17-6-4-3-5-7-17/h3-7,14-16,20H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFBLCQLSCVDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(O1)C2=CC=CC=C2)NCCC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminophenyl ketone and an aldehyde under acidic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a halogenated ethylamine derivative.

    Final coupling: The phenyl group is then attached through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine: shares structural similarities with other compounds containing piperidine and oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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